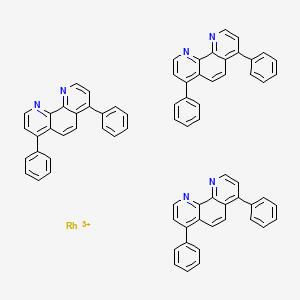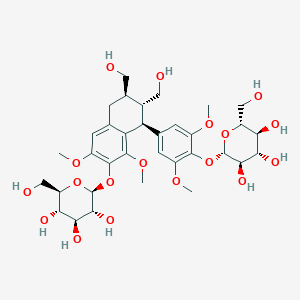
(+)-lyoniresinol 4,4'-bis-O-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-lyoniresinol 4,4'-bis-O-beta-D-glucopyranoside is a lignan that consists of (+)-lyoniresinol attached to two beta-D-glucopyranosyl units at positions 4 and 4' via glycosidic linkages. Isolated from Indigofera heterantha, it exhibits inhibitory activity against lipoxygenase. It has a role as a metabolite and a lipoxygenase inhibitor. It is a lignan, a beta-D-glucoside, a dimethoxybenzene, a primary alcohol and a member of tetralins. It derives from a (+)-lyoniresinol.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
(+)-Lyoniresinol 4,4'-bis-O-beta-D-glucopyranoside has been identified to possess significant antimicrobial properties. In a study by Lee, Jung, and Woo (2005), a related compound, (+)-lyoniresinol-3alpha-O-beta-D-glucopyranoside, was isolated from the root bark of Lycium chinense Miller. It exhibited potent antimicrobial activity against antibiotic-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and human pathogenic fungi, without causing any hemolytic effect on human erythrocytes. This compound also induced stress responses and disrupted pathogenic transitions in Candida albicans, suggesting its potential as a lead compound in antibiotic development (Lee, Jung, & Woo, 2005).
Isolation and Structure Identification from Various Plants
This compound and its variants have been isolated from various plants. For example, Kanchanapoom et al. (2001) isolated similar lignan glucosides from Acanthus ilicifolius, and their structural elucidations were based on physical and spectroscopic data analysis (Kanchanapoom et al., 2001). Similarly, Sun et al. (2012) identified four stereostructures of lignans, including variants of lyoniresinol glucopyranoside, from Uncaria sinensis, contributing valuable data to the field of natural product chemistry (Sun et al., 2012).
Therapeutic Potential in Traditional Medicine
The presence of this compound in various plants, many of which are used in traditional medicine, indicates its potential therapeutic applications. For instance, Mai et al. (2022) discovered related compounds in Strychnos vanprukii, a plant known for its medicinal properties. These compounds showed inhibitory effects on nitric oxide production in stimulated cells, suggesting their potential for anti-inflammatory applications (Mai et al., 2022).
Eigenschaften
Molekularformel |
C34H48O18 |
|---|---|
Molekulargewicht |
744.7 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[4-[(1S,2R,3R)-2,3-bis(hydroxymethyl)-6,8-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4-tetrahydronaphthalen-1-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H48O18/c1-45-17-7-14(8-18(46-2)30(17)51-33-28(43)26(41)24(39)20(11-37)49-33)22-16(10-36)15(9-35)5-13-6-19(47-3)31(32(48-4)23(13)22)52-34-29(44)27(42)25(40)21(12-38)50-34/h6-8,15-16,20-22,24-29,33-44H,5,9-12H2,1-4H3/t15-,16-,20+,21+,22+,24+,25+,26-,27-,28+,29+,33-,34-/m0/s1 |
InChI-Schlüssel |
WDBFWRZVSDUFTE-AUWKFTQZSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]3[C@H]([C@@H](CC4=CC(=C(C(=C34)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)CO)CO |
Kanonische SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C(C(CC4=CC(=C(C(=C34)OC)OC5C(C(C(C(O5)CO)O)O)O)OC)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


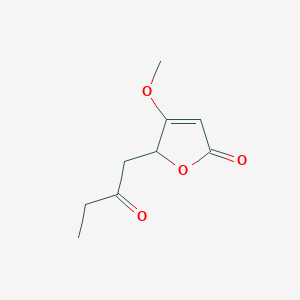
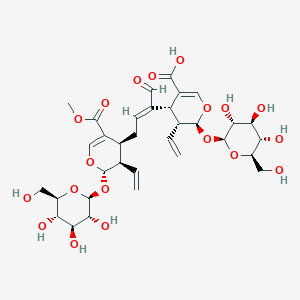
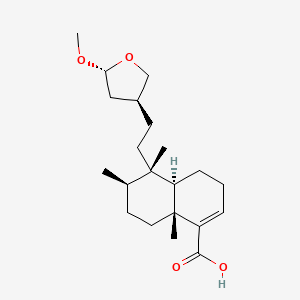
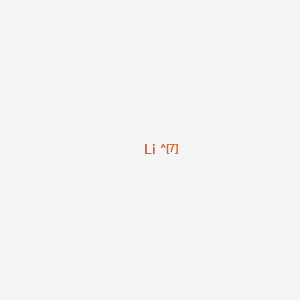
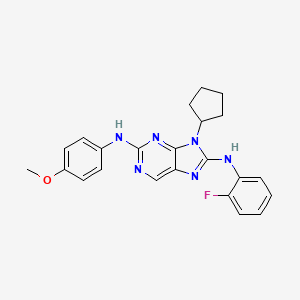
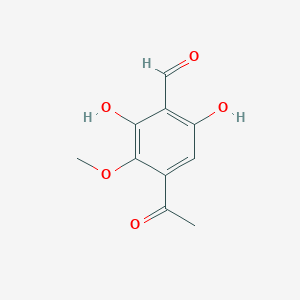

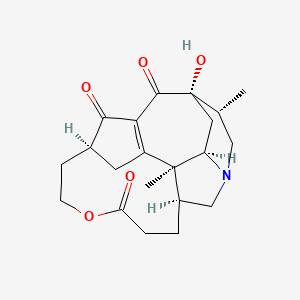



![(R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol](/img/structure/B1249557.png)

